molecular formula C8H8ClNO2 B2610858 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 855336-74-2

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B2610858
CAS RN: 855336-74-2
M. Wt: 185.61
InChI Key: ILWFWTIQKGSLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” is a chemical compound with the linear formula C8H8ClNO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” is represented by the linear formula C8H8ClNO2 . The compound has a molecular weight of 185.611 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” include a molecular weight of 185.611 and a linear formula of C8H8ClNO2 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is a valuable scaffold for the synthesis of potential therapeutic agents. Its structure is conducive to binding with various biological targets due to the presence of the benzodioxin moiety, which can mimic the biologically relevant 1,4-benzodioxane structure .

Agriculture

This compound may serve as a precursor in the synthesis of agrochemicals. The chloro and amine groups present in the molecule can be modified to produce compounds with potential herbicidal or pesticidal activity .

Material Science

In material science, derivatives of this compound could be used to create novel polymers or coatings. The dihydro-1,4-benzodioxin ring system may impart unique physical properties, such as flexibility and resilience, to the materials .

Environmental Science

The compound’s reactivity due to the amine group makes it a candidate for environmental remediation research. It could be used to synthesize compounds that react with pollutants, facilitating their breakdown .

Biochemistry

Biochemically, 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine could be utilized in enzyme inhibition studies. The structure has the potential to interact with enzyme active sites, providing insights into enzyme mechanisms .

Pharmacology

Pharmacologically, the compound could be explored for drug development. Its structure allows for the creation of analogs that can be tested for various biological activities, such as anti-inflammatory or neuroprotective effects .

Safety and Hazards

Sigma-Aldrich provides “7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWFWTIQKGSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine

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